2-Bromo-5-iodo-4-methylaniline
Description
Contextualization within Halogenated Aniline (B41778) Chemistry Research
Halogenated anilines are a class of compounds that play a crucial role in organic synthesis and medicinal chemistry. nih.govresearchgate.net The introduction of halogen atoms onto the aniline scaffold can significantly alter the molecule's electronic properties, reactivity, and biological activity. researchgate.net This makes them valuable intermediates for creating a diverse array of chemical structures. nih.gov For instance, halogenated anilines are key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. echemi.com The field of halogenated aniline chemistry has a rich history, with ongoing research focused on developing new synthetic methodologies and exploring the unique properties that different halogen substitutions impart.
Strategic Significance of 2-Bromo-5-iodo-4-methylaniline as a Chemical Entity
The strategic importance of this compound lies in the distinct reactivity of its two different halogen atoms. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This differential reactivity allows for selective, stepwise functionalization of the aromatic ring. A reaction can be performed at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent transformation. This orthogonal reactivity is a highly sought-after feature in complex molecule synthesis, as it provides precise control over the construction of the target structure. The presence of the methyl and amino groups further influences the molecule's reactivity and provides additional sites for chemical modification.
Overview of Key Academic Research Areas for this compound
The unique structural and reactive properties of this compound make it a valuable tool in several key areas of academic research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules. Its ability to undergo selective cross-coupling reactions makes it an important intermediate in the preparation of polysubstituted aromatic compounds. smolecule.com
Medicinal Chemistry: Halogenated compounds are prevalent in many pharmaceuticals. nih.gov The scaffold of this compound can be used as a starting point for the development of new therapeutic agents. The differential reactivity of the halogens allows for the systematic introduction of various functional groups to explore structure-activity relationships.
Materials Science: Polysubstituted aromatic compounds are of interest in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. rsc.org The ability to precisely control the substitution pattern of the aromatic ring using intermediates like this compound is crucial for tuning the electronic and photophysical properties of these materials. For instance, similar bromo-iodo aniline derivatives have been used to synthesize highly fluorescent materials. iucr.orgiucr.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrIN |
| Molecular Weight | 311.95 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1643156-27-7 |
| Physical Form | Solid |
| Boiling Point | 314.4±42.0 °C at 760 mmHg |
| Flash Point | 144.0±27.9 °C |
| Density | 2.1±0.1 g/cm³ |
| LogP | 3.85 |
Note: The data in this table is compiled from various chemical suppliers and databases and may have slight variations. chemsrc.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2-bromo-5-iodo-4-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 |
InChI Key |
CUHMGXFYAFDDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 5 Iodo 4 Methylaniline and Its Precursors
Regioselective Halogenation Strategies for Aniline (B41778) Derivatives Leading to 2-Bromo-5-iodo-4-methylaniline
Achieving the desired 2-bromo-5-iodo substitution pattern on a 4-methylaniline core necessitates overcoming the challenges of directing incoming electrophiles to specific positions on the aromatic ring. The inherent directing effects of the amino and methyl groups, which are both ortho-, para-directing, require carefully designed synthetic routes to install the halogens at the desired locations.
Directed Ortho-Metalation Approaches in the Synthesis of this compound
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orgbaranlab.org
For the synthesis of this compound, a plausible DoM strategy would involve the protection of the aniline's amino group to create an effective DMG. Common protecting groups that can function as DMGs include amides and carbamates. wikipedia.orgorganic-chemistry.org The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for selective deprotonation of the nearby ortho-proton. baranlab.org
Table 1: Common Directing Metalation Groups (DMGs) for Aniline Derivatives
| Directing Group | Example | Relative Strength |
| Amide | -CONR₂ | Strong |
| Carbamate | -OCONR₂ | Strong |
| Sulfonamide | -SO₂NR₂ | Strong |
| Tertiary Amine | -NR₂ | Moderate |
Once the ortho-lithiated species is formed, it can be treated with an appropriate electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to introduce the bromine atom at the C2 position. Subsequently, the second halogen, iodine, would need to be introduced at the C5 position. This could potentially be achieved through a second halogenation step, possibly after removal or modification of the directing group, utilizing electrophilic iodination conditions.
Electrophilic Bromination and Iodination Protocols for Aniline Scaffolds
Direct electrophilic halogenation of anilines is often complicated by the high reactivity of the amino group, which can lead to polysubstitution and oxidation side reactions. ncert.nic.inbyjus.com To achieve monosubstitution and control the regioselectivity, the activating effect of the amino group is typically modulated by converting it into an amide, such as an acetanilide. youtube.comyoutube.com This reduces the electron-donating ability of the nitrogen lone pair and provides steric hindrance, favoring para-substitution. youtube.com
For the synthesis of this compound, a sequential halogenation approach starting from 4-methylaniline would be employed. The first step would involve the protection of the amino group, followed by electrophilic bromination. Due to the directing effect of the acetylamino and methyl groups, the bromine would be directed to the ortho position relative to the amino group (C2).
Following the introduction of bromine, the subsequent iodination would target the C5 position. This can be a challenging step due to the presence of two activating groups and a deactivating halogen. The choice of iodinating agent and reaction conditions is crucial to achieve the desired regioselectivity. Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS).
Table 2: Comparison of Electrophilic Halogenating Agents
| Halogenating Agent | Halogen | Reactivity | Common Solvents |
| Bromine (Br₂) | Bromine | High | Acetic Acid, Dichloromethane |
| N-Bromosuccinimide (NBS) | Bromine | Moderate | Acetonitrile, Dichloromethane |
| Iodine Monochloride (ICl) | Iodine | High | Acetic Acid, Dichloromethane |
| N-Iodosuccinimide (NIS) | Iodine | Moderate | Acetonitrile, Dichloromethane |
After the sequential halogenations, the protecting group on the nitrogen would be removed, typically by acidic or basic hydrolysis, to yield the final product, this compound. youtube.com
Palladium-Catalyzed Halogenation Methodologies for this compound Synthesis
Palladium-catalyzed C-H activation and halogenation have emerged as powerful methods for the regioselective introduction of halogens into aromatic rings. organic-chemistry.org These methods often proceed under milder conditions and can offer complementary regioselectivity to traditional electrophilic aromatic substitution reactions. organic-chemistry.org
A potential palladium-catalyzed route to this compound could involve a directed C-H halogenation approach. A directing group, often a removable or modifiable one, would be installed on the aniline nitrogen. This group would then coordinate to the palladium catalyst, bringing it into proximity of a specific C-H bond for activation and subsequent halogenation.
For instance, a directing group could be chosen to favor ortho-bromination. After the initial C-H bromination, a subsequent palladium-catalyzed iodination at the C5 position could be envisioned. The success of this approach would depend on the ability to control the regioselectivity of both the C-H activation and the halogenation steps. The choice of ligand, oxidant, and halogen source is critical in these transformations. organic-chemistry.org
Multi-Step Convergent and Divergent Synthesis of this compound
The synthesis of a polysubstituted aromatic compound like this compound can be approached through either a convergent or a divergent strategy.
A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the later stages of the synthesis. For this compound, this could mean synthesizing a brominated aniline precursor and an iodinated aromatic fragment, followed by a cross-coupling reaction to form the final product.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. In the context of this compound, one could start with 4-methylaniline and then sequentially introduce the bromine and iodine atoms in a stepwise fashion, as described in the electrophilic halogenation section. This linear approach is often more straightforward for this type of molecule.
A multi-step synthesis starting from a simpler precursor like 4-nitro-toluene is a common approach. The nitro group can be used to direct the initial halogenation steps and is then reduced to an amino group in the final stages of the synthesis. youtube.com
Example of a Multi-Step Linear Synthesis:
Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.
Bromination: The 4-nitrotoluene is then brominated. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. Careful control of reaction conditions would be needed to achieve bromination at the desired position (ortho to the methyl group).
Iodination: The bromo-nitrotoluene intermediate is then iodinated.
Reduction: The nitro group is reduced to an amine using reagents such as tin(II) chloride or through catalytic hydrogenation to yield this compound. youtube.com
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. acs.org This includes the use of greener solvents, reducing waste, and employing catalytic methods. specchemonline.com
Solvent-Free or Aqueous Medium Syntheses of this compound
The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.
For the halogenation of anilines, reactions in aqueous media have been explored. For instance, the bromination of aniline with bromine water is a well-known reaction that proceeds rapidly at room temperature. ncert.nic.in However, this reaction often leads to the formation of 2,4,6-tribromoaniline due to the high reactivity of aniline. ncert.nic.inyoutube.com To achieve selective monobromination in water, modifications such as using a protecting group or employing a milder brominating agent would be necessary.
Microwave-assisted synthesis in aqueous media has also been shown to be an effective green approach for the synthesis of anilines from aryl halides. tandfonline.com While this is the reverse of the halogenation process, it highlights the potential of water as a solvent in aniline chemistry. Research into direct, regioselective halogenation of anilines in aqueous or solvent-free conditions is an active area of investigation. For instance, the use of copper(II) halides in ionic liquids has been reported for the regioselective halogenation of unprotected anilines under mild conditions. beilstein-journals.org
Catalyst Reuse and Recyclability in this compound Production
The sustainable production of halogenated anilines heavily relies on the use of catalysts that can be easily recovered and reused over multiple reaction cycles without significant loss of activity. Heterogeneous catalysts are particularly advantageous in this regard as they can be separated from the reaction mixture through simple physical processes like filtration or magnetic separation. rsc.org While specific studies on catalyst recycling for the direct synthesis of this compound are not extensively documented, the principles are well-established in the synthesis of related halogenated aromatic amines.
Common synthetic routes to compounds like this compound may involve the selective hydrogenation of a corresponding nitroaromatic precursor. In these transformations, heterogeneous catalysts based on platinum group metals (PGMs) like palladium (Pd) and platinum (Pt) are widely used. For instance, Pd supported on charcoal (Pd/C) has demonstrated excellent recyclability for up to ten cycles in the hydrogenation of nitroarenes. nih.gov Similarly, iridium-based catalysts have been shown to be reusable for five subsequent runs with only a slight decrease in activity. mdpi.com
The key benefits of using recyclable heterogeneous catalysts in the production of this compound and its precursors are summarized below:
Simplified Purification: Easy separation of the catalyst from the product stream simplifies the work-up process, reducing the need for energy-intensive purification steps. researchgate.net
Minimized Waste: Catalyst recycling minimizes the generation of heavy metal waste, contributing to a more environmentally benign process. organic-chemistry.org
Consistent Product Quality: Well-designed heterogeneous catalysts can offer high selectivity over many cycles, ensuring consistent product quality.
Recent advancements have focused on developing robust catalytic systems with enhanced stability. For example, magnesium hydroxide-supported palladium nanoparticles (Pd@Mg(OH)₂) have been shown to be reusable several times without severe loss of performance in aniline synthesis. acs.org Cobalt-based catalysts prepared from agricultural waste like rice husks have also emerged as a cost-effective and stable option, allowing for easy magnetic recovery and multiple reuses without re-activation. rsc.org Such catalytic systems are highly relevant for the industrial-scale synthesis of complex molecules like this compound.
Table 1: Comparison of Recyclable Heterogeneous Catalysts for Reactions Relevant to Halogenated Aniline Synthesis
| Catalyst System | Relevant Reaction Type | Recyclability Performance | Advantages |
|---|---|---|---|
| Palladium on Charcoal (Pd/C) | Hydrogenation of nitroarenes | Reusable for up to 10 cycles nih.gov | High activity, industry standard |
| Iridium Nanocomposite (Ir@NC) | Reductive Amination | Reusable for 5+ runs with slight activity decrease mdpi.com | Excellent yields, high efficiency |
| Cobalt on Rice Husk (Co@RH) | Hydrogenation of nitro groups | Stable over 5+ runs, stabilizing at ~70% yield rsc.org | Low cost, magnetic recovery |
| Pd on Mg(OH)₂ (Pd@Mg(OH)₂) | Dehydrogenative Aromatization | Reusable without severe performance loss acs.org | High selectivity for primary anilines |
Atom Economy Considerations in this compound Synthetic Pathways
A plausible synthetic route to this compound would likely start from a readily available precursor, such as 4-methylaniline (p-toluidine), and involve sequential electrophilic aromatic substitution reactions to introduce the bromine and iodine atoms.
Hypothetical Synthetic Pathway:
Bromination: 4-methylaniline is first brominated to yield 2-bromo-4-methylaniline (B145976).
Iodination: The resulting 2-bromo-4-methylaniline is then iodinated to produce the final product, this compound.
Electrophilic halogenation reactions, a common method for these transformations, are substitution reactions and inherently have less than 100% atom economy. For example, in the bromination of an aniline derivative using molecular bromine (Br₂), a molecule of hydrogen bromide (HBr) is generated as a byproduct for every bromine atom incorporated into the product.
The atom economy can be calculated using the formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Let's consider the theoretical atom economy for the second step, the iodination of 2-bromo-4-methylaniline using a common iodinating system like I₂ and an oxidizing agent. A typical reaction might use N-iodosuccinimide (NIS).
Reaction: C₇H₈BrN + C₄H₄INO₂ → C₇H₇BrIN + C₄H₅NO₂
In this reaction, the iodine atom is transferred to the aniline ring, and succinimide is formed as a byproduct. The atom economy calculation for this step would be:
Table 2: Theoretical Atom Economy for the Iodination of 2-Bromo-4-methylaniline using NIS
| Compound | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | Reactant |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | Reactant |
| Total Reactant Mass | 411.04 | ||
| This compound | C₇H₇BrIN | 311.95 | Desired Product |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct |
| Atom Economy | (311.95 / 411.04) x 100% = 75.9% |
Purification and Isolation Methodologies in this compound Synthesis
The effective purification and isolation of the final product are critical steps in ensuring the high purity required for subsequent applications. For a compound like this compound, which is a solid, polyhalogenated aromatic amine, a combination of techniques may be employed to remove unreacted starting materials, reagents, and byproducts.
Crystallization: Crystallization is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated anilines, common recrystallization solvents include toluene, benzene (B151609), or alcohol-water mixtures. google.comstudy.com The presence of multiple polar functional groups (amine) and nonpolar groups (aromatic ring, halogens) on this compound suggests that a solvent system of intermediate polarity might be most effective.
Distillation: While highly effective for liquid anilines, distillation is generally not suitable for high molecular weight, solid compounds like this compound, which would likely decompose at the high temperatures required for atmospheric distillation. reddit.com Vacuum distillation can lower the boiling point, but its utility is limited for non-volatile solids. Steam distillation is another technique often used to purify anilines by taking advantage of their volatility in the presence of steam, but it is most effective for compounds with appreciable vapor pressure and is less practical for complex, solid products. google.com
Chromatography: Flash column chromatography is a highly versatile and widely used technique for the purification of organic compounds. For basic compounds like anilines, which can interact strongly and irreversibly with acidic silica gel, several strategies are employed: biotage.com
Use of a Modified Mobile Phase: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the eluent (e.g., a hexane/ethyl acetate mixture) can neutralize the acidic sites on the silica surface, preventing streaking and improving separation.
Use of Alternative Stationary Phases: Amine-functionalized silica or neutral alumina can be used as the stationary phase to provide a more inert surface for the separation of basic amines.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is another powerful tool for both analytical assessment of purity and preparative-scale purification of polar and ionizable compounds. biotage.comnih.gov
Table 3: Summary of Purification Methodologies for this compound
| Purification Method | Principle | Applicability & Considerations |
|---|---|---|
| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Highly suitable for solid products. Requires careful solvent selection to maximize yield and purity. |
| Distillation (Vacuum/Steam) | Separation based on differences in boiling points. | Generally unsuitable due to the compound's expected high boiling point and solid state. Risk of thermal decomposition. |
| Flash Column Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Very effective. Requires a basic modifier (e.g., triethylamine) with silica gel or an alternative stationary phase (e.g., alumina) to prevent tailing and product loss. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and stationary phase. | Excellent for achieving very high purity and for analytical quantification. Reversed-phase is often suitable for aniline derivatives. |
Exploration of the Reactivity Landscape and Mechanistic Insights of 2 Bromo 5 Iodo 4 Methylaniline
Cross-Coupling Reactions Utilizing 2-Bromo-5-iodo-4-methylaniline as a Substrate
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an ideal building block for these transformations due to the presence of two distinct reactive sites for oxidative addition, the rate-determining step in many of these catalytic cycles. libretexts.orgmdpi.com
The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry. mdpi.com For a dihalogenated substrate like this compound, the reaction can be directed to occur selectively at one of the halogen positions. The reactivity of the organic halide in the initial oxidative addition step to the palladium(0) catalyst generally follows the trend I > Br > Cl.
Consequently, the carbon-iodine bond in this compound is significantly more reactive than the carbon-bromine bond. By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to achieve selective Suzuki-Miyaura coupling at the C-I bond while leaving the C-Br bond intact for subsequent transformations. This allows for the stepwise introduction of different aryl or vinyl groups onto the aniline (B41778) ring.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling This table is illustrative, based on general principles of Suzuki-Miyaura reactions.
| Parameter | Condition for Iodide-Selective Coupling |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or Palladacycle Precatalysts libretexts.org |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos) or NHC ligands mdpi.com |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Boron Reagent | Arylboronic acid or Arylboronic ester |
| Solvent | Toluene, Dioxane, or DMF/Water mixtures |
| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) |
The Sonogashira coupling is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling exhibits a strong dependence on the identity of the halogen.
The greater reactivity of the aryl iodide over the aryl bromide is well-established in Sonogashira couplings. libretexts.org This allows for the selective alkynylation at the 5-position (the iodo-substituted carbon) of this compound. By performing the reaction under mild conditions, the terminal alkyne can be coupled exclusively at the C-I position, preserving the C-Br bond for other synthetic manipulations. This selective functionalization is crucial for the synthesis of complex conjugated systems and substituted anilines. gelest.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates. researchgate.net This reaction is instrumental in synthesizing complex aniline derivatives. When applied to this compound, the differential reactivity of the C-I and C-Br bonds again plays a critical role.
Under controlled conditions, selective amination or amidation can be achieved at the more reactive C-I position. This enables the introduction of a primary or secondary amine, or an amide group, at the 5-position of the aniline ring. The choice of palladium precursor, ligand (typically bulky, electron-rich phosphines), and base is crucial for achieving high selectivity and yield. researchgate.net
The Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are also powerful palladium-catalyzed methods for C-C bond formation. Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. researchgate.net
The reactivity trend of the aryl halide in the oxidative addition step (I > Br) is consistent for both Negishi and Stille couplings. researchgate.net This allows for the selective coupling of organozinc or organotin reagents at the C-I bond of this compound. This chemoselectivity is advantageous for synthesizing complex molecules where the remaining bromine atom can be used in a subsequent, different cross-coupling reaction.
Table 2: Halogen Reactivity in Major Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | General Halogen Reactivity | Selective Reaction Site on Substrate |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | I > Br >> Cl | Carbon-Iodine Bond |
| Sonogashira | R-C≡CH | I > Br >> Cl | Carbon-Iodine Bond |
| Buchwald-Hartwig | R₂NH | I > Br >> Cl | Carbon-Iodine Bond |
| Negishi | R-ZnX | I > Br >> Cl | Carbon-Iodine Bond |
| Stille | R-SnR'₃ | I > Br >> Cl | Carbon-Iodine Bond |
The selective and orthogonal reactivity of the two halogen atoms in this compound is its most significant feature from a synthetic standpoint. The term "orthogonal" refers to the ability to address one reactive site without affecting the other, allowing for sequential, controlled modifications.
The foundation of this selectivity lies in the difference in bond dissociation energies (BDE) of the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst. This kinetic difference allows for the preferential formation of an arylpalladium(II) iodide intermediate under mild reaction conditions. Once the iodine position is functionalized, the less reactive bromine atom can be engaged in a second cross-coupling reaction, often by employing more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This stepwise approach provides a powerful strategy for the controlled synthesis of highly substituted, multifunctional aromatic compounds.
Directed Functionalization at the Aniline Nitrogen of this compound
Beyond the reactivity of its halogen substituents, the aniline nitrogen atom (-NH₂) of this compound is a key site for functionalization. The amino group is nucleophilic and can participate in a variety of reactions common to anilines, such as acylation, alkylation, sulfonylation, and diazotization.
For instance, the reaction with acyl chlorides or anhydrides in the presence of a base will readily form the corresponding amide. Similarly, alkylation can be achieved using alkyl halides. The electronic properties of the ring, influenced by the electron-donating methyl group and the inductively electron-withdrawing halogen atoms, will modulate the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. While the amino group can sometimes coordinate with the palladium catalyst in cross-coupling reactions, it is often tolerated, and protection is not always necessary, particularly with modern catalyst systems. nih.gov However, in cases where the -NH₂ group interferes with a desired transformation at the halogen sites, it can be protected (e.g., as an acetamide) and deprotected later in the synthetic sequence.
N-Alkylation and N-Acylation Reactions of this compound
The amino group of this compound serves as a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing organic substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties and providing intermediates for further synthetic steps.
N-Alkylation involves the formation of a new carbon-nitrogen bond. While specific studies on this compound are not prevalent in the literature, its reactivity can be inferred from studies on analogous substituted anilines. Typical alkylating agents include alkyl halides, sulfates, or alcohols under catalytic conditions. For instance, N-alkylation of anilines with alcohols can be achieved using transition metal catalysts, which proceed via a "borrowing hydrogen" mechanism. This method is advantageous due to its high atom economy, with water being the only byproduct. The reaction of a substituted aniline, such as 2,4-dimethylaniline, with benzyl (B1604629) alcohol using an iridium catalyst has been shown to produce the corresponding N-benzylated product.
N-Acylation is the reaction of the aniline with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is generally rapid and high-yielding. The acylation of anilines is a common strategy to protect the amino group, reduce its activating effect in electrophilic aromatic substitution, or to synthesize biologically active amide compounds. For example, the reaction of 2-bromo-4-methylaniline (B145976) with imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (B3029685) (Me₃Al) effectively yields the corresponding amide. The general mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate).
| Aniline Substrate | Reagent(s) | Reaction Type | Product | Typical Conditions |
|---|---|---|---|---|
| 2,4-Dimethylaniline | Benzyl alcohol | N-Alkylation | N-Benzyl-2,4-dimethylaniline | Ir(III) or Ru(II) catalyst, base (KOtBu), high temperature |
| Aniline | Acetic Anhydride | N-Acylation | Acetanilide | Aqueous medium, often with a base like sodium acetate |
| 2-Bromo-4-methylaniline | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | N-Acylation | N-(2-bromo-4-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide | Me3Al |
Formation of Diazonium Salts from this compound for Further Transformations
The conversion of the primary amino group of this compound into a diazonium salt is a powerful strategy for introducing a wide range of substituents onto the aromatic ring. This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂), which can be displaced by various nucleophiles. youtube.com
The reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.
Once formed, the 2-bromo-5-iodo-4-methyldiazenium salt can undergo a variety of transformations, most notably the Sandmeyer reaction. cdnsciencepub.com This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with the corresponding halide or cyanide. nih.govcdnsciencepub.com The introduction of an iodo group can be achieved with potassium iodide, often without a copper catalyst, while hydroxylation can be accomplished by heating the diazonium salt in an aqueous acidic solution. These reactions provide synthetic routes that are often not feasible through direct electrophilic aromatic substitution. nih.gov
| Reagent | Reaction Name | Product |
|---|---|---|
| CuCl / HCl | Sandmeyer Reaction | 1-Bromo-2-chloro-4-iodo-5-methylbenzene |
| CuBr / HBr | Sandmeyer Reaction | 1,2-Dibromo-4-iodo-5-methylbenzene |
| CuCN / KCN | Sandmeyer Reaction | 2-Bromo-5-iodo-4-methylbenzonitrile |
| H₂O, Δ | Hydrolysis | 2-Bromo-5-iodo-4-methylphenol |
| KI | Iodination | 1-Bromo-2,4-diiodo-5-methylbenzene |
| HBF₄, Δ | Balz-Schiemann Reaction | 1-Bromo-2-fluoro-4-iodo-5-methylbenzene |
Intramolecular Cyclization and Annulation Reactions of this compound Derivatives
Derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic structures via intramolecular cyclization reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is key to achieving selectivity in these transformations, particularly in transition-metal-catalyzed processes. The C-I bond is weaker and more susceptible to oxidative addition to low-valent metal centers (like Pd(0)) than the C-Br bond.
This reactivity difference can be exploited to construct fused ring systems. For example, an N-alkenyl derivative of this compound could undergo a selective intramolecular Heck reaction. In such a sequence, the palladium catalyst would first insert into the more reactive C-I bond. The resulting organopalladium species could then undergo migratory insertion with the tethered alkene, followed by β-hydride elimination to form a dihydroquinoline or related heterocyclic scaffold, leaving the C-Br bond intact for subsequent cross-coupling reactions.
While specific examples starting from this compound are scarce, the principle is well-established for a variety of dihaloarenes, enabling the regioselective construction of complex polycyclic molecules.
Detailed Mechanistic Investigations of Reactions Involving this compound
Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Several advanced techniques can be applied to elucidate these reaction pathways.
Kinetic Isotope Effect Studies on Reactions of this compound
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of transition states. It is measured by comparing the rate of a reaction using a substrate with a heavy isotope (e.g., deuterium, D) to the rate with the corresponding light isotope (e.g., protium, H). A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step.
For reactions involving this compound, a KIE study could provide significant insights. For instance, in an N-acylation reaction, deuterating the amine (N-D vs. N-H) could help determine if proton transfer from the nitrogen is part of the rate-limiting step. In electrophilic aromatic substitution reactions on the aniline ring, replacing a ring C-H with C-D at the site of substitution can reveal whether the initial attack of the electrophile or the subsequent proton loss is rate-determining. Studies on electrophilic substitution in other anilines have shown a KIE value of 2.0, indicating that C-H bond breaking is largely rate-determining. cdnsciencepub.com
Computational Elucidation of Transition States and Reaction Intermediates for this compound Transformations
Computational chemistry, particularly using Density Functional Theory (DFT), provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
For transformations of this compound, computational studies could:
Model N-Acylation: Calculate the activation energy barrier for the nucleophilic attack of the aniline on an acylating agent and determine the geometry of the tetrahedral intermediate and the subsequent transition state for leaving group departure.
Investigate Sandmeyer Reactions: Elucidate the single-electron transfer (SET) mechanism believed to operate in copper-catalyzed Sandmeyer reactions. acs.org Calculations could model the electron transfer from Cu(I) to the diazonium salt, the subsequent loss of N₂, and the transfer of the halide from the resulting Cu(II) species to the aryl radical.
Analyze Substituent Effects: Quantify the electronic influence of the bromo, iodo, and methyl groups on the nucleophilicity of the amine and the reactivity of the aromatic ring. Studies on other substituted anilines have used computational methods to correlate the partial atomic charge on the nitrogen with the propensity for N-acetylation. nih.gov
Spectroscopic Monitoring (In Situ) of Reactions of this compound
In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable kinetic data and enabling the detection of transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are commonly employed.
For reactions involving this compound, these methods would be highly informative. For example, the diazotization process could be monitored by in situ NMR. nih.govresearchgate.net By tracking the disappearance of the proton signals corresponding to the aniline starting material and the simultaneous appearance of new signals for the diazonium salt product, one could obtain precise kinetic profiles. acs.org This approach can also help identify the formation of byproducts, such as triazenes, which can occur if the reaction conditions are not carefully controlled. Similarly, IR spectroscopy could monitor the disappearance of the N-H stretching vibrations of the aniline and the appearance of the C=O stretch of the amide product during an acylation reaction.
2 Bromo 5 Iodo 4 Methylaniline As a Pivotal Building Block in Complex Molecule Synthesis
Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds Derived from 2-Bromo-5-iodo-4-methylaniline
The inherent reactivity and structural features of this compound make it an attractive starting material for the synthesis of novel pharmaceutical intermediates and lead compounds. The differential reactivity of the bromo and iodo substituents, coupled with the nucleophilicity of the amino group, allows for a range of chemical modifications to generate diverse molecular scaffolds with potential therapeutic applications.
Rational Design of Scaffolds Based on the this compound Core
The rational design of pharmaceutical scaffolds often involves the strategic incorporation of specific functional groups to modulate biological activity, selectivity, and pharmacokinetic properties. Halogenated anilines, such as this compound, are particularly useful in this regard. The bromine and iodine atoms can participate in various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the aniline (B41778) moiety can be readily acylated, alkylated, or diazotized to further expand the molecular diversity.
This strategic functionalization is central to the design of kinase inhibitors, a significant class of therapeutic agents. ed.ac.ukgoogle.com The core structure of many kinase inhibitors features a heterocyclic scaffold, often a pyrrolopyrimidine or a related system, appended with various aryl and amino groups that interact with the kinase active site. googleapis.comgoogle.com The this compound core provides an ideal starting point for the synthesis of such scaffolds. For instance, the amino group can be used to construct the core heterocyclic ring, while the bromo and iodo groups can be sequentially functionalized through palladium-catalyzed cross-coupling reactions to introduce substituents that target specific regions of the kinase ATP-binding pocket. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. googleapis.com
The design principles for these scaffolds often rely on creating molecules that can form key hydrogen bonds and hydrophobic interactions within the kinase domain. The strategic placement of substituents on the aniline ring, facilitated by the bromo and iodo handles, is crucial for achieving the desired binding affinity and inhibitory activity.
Synthetic Strategies for Bioactive Molecules Incorporating the this compound Structure
The synthesis of bioactive molecules from this compound leverages the differential reactivity of its functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the selective functionalization of the bromo and iodo positions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in these reactions, allowing for sequential and site-selective introduction of different substituents.
A general synthetic strategy towards a kinase inhibitor scaffold could involve the following steps:
Heterocycle Formation: The amino group of this compound can be condensed with a suitable precursor to form a core heterocyclic ring system, such as a pyrimidine or a pyridine.
Suzuki Coupling at the Iodo Position: The more reactive iodo group can undergo a Suzuki coupling reaction with a boronic acid or ester to introduce a desired aryl or heteroaryl substituent.
Buchwald-Hartwig Amination at the Bromo Position: The remaining bromo group can then be subjected to a Buchwald-Hartwig amination to introduce a variety of amino groups, which are often crucial for biological activity.
Application in the Construction of Functional Organic Materials
The unique electronic and structural properties of this compound also make it a valuable precursor for the synthesis of functional organic materials with applications in electronics and catalysis. The presence of heavy halogen atoms and a readily modifiable amino group allows for the tuning of photophysical properties and the creation of novel ligands for metal catalysts.
Precursor for Optoelectronic Molecules and Polymer Monomers
Organic light-emitting diodes (OLEDs) and other optoelectronic devices rely on materials with specific fluorescence and charge-transport properties. The incorporation of heavy atoms, such as bromine and iodine, can enhance intersystem crossing and promote phosphorescence, a desirable property for efficient OLEDs. Furthermore, the extended π-conjugation that can be achieved through cross-coupling reactions at the bromo and iodo positions can be used to tune the emission color and improve charge mobility.
An isomer of the title compound, 5-bromo-4-iodo-2-methylaniline, has been utilized in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov This highlights the potential of the bromo-iodo-methylaniline scaffold in creating materials with interesting photophysical properties. It is conceivable that this compound could serve as a precursor for similar fluorescent materials, where the specific substitution pattern would influence the resulting electronic and optical characteristics.
While the direct use of this compound as a monomer for conductive polymers has not been extensively reported, its di-functional nature makes it a potential candidate for polycondensation reactions. The sequential functionalization of the bromo and iodo groups could lead to the formation of conjugated polymers with tailored electronic properties.
Synthesis of Ligands and Pre-catalysts from this compound
The amino group of this compound can be readily converted into a variety of coordinating moieties, such as phosphines, N-heterocyclic carbenes (NHCs), or Schiff bases, to create novel ligands for transition metal catalysts. The bromo and iodo substituents can either be retained to influence the electronic properties of the ligand or be used as handles to attach the ligand to a larger support or another molecular fragment.
For example, the synthesis of PBP (phosphine-borane-phosphine) pincer ligands has been shown to be effective for the creation of catalysts for a variety of reactions. nih.gov The aniline moiety of this compound could be functionalized to create a similar pincer-type ligand, where the electronic properties would be modulated by the halogen substituents. The resulting metal complexes could find applications in catalysis, for example, in cross-coupling reactions or hydrogenation.
Role in Agrochemical and Specialty Chemical Synthesis
Halogenated anilines are important intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. echemi.com The presence and position of halogen atoms on the aniline ring can significantly impact the biological activity and selectivity of the final product.
While specific examples of the use of this compound in the synthesis of commercial agrochemicals are not widely documented, its structural motifs are present in various bioactive molecules. The synthetic methodologies used to prepare complex pharmaceutical intermediates, such as palladium-catalyzed cross-coupling, are also applicable to the synthesis of novel agrochemicals. The ability to introduce diverse functionalities at the bromo and iodo positions of this compound provides a pathway to new chemical entities with potential herbicidal or fungicidal properties.
The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The versatility of this compound as a building block makes it a valuable tool for the exploration of new chemical space in the search for the next generation of crop protection agents.
Development of Libraries and Diversity-Oriented Synthesis from this compound
The principles of diversity-oriented synthesis (DOS) focus on the creation of structurally diverse small molecules from a common starting material, aiming to explore vast areas of chemical space for the discovery of new bioactive compounds. A key element in DOS is the selection of a suitable starting scaffold that possesses multiple reactive sites, allowing for divergent reaction pathways.
The structure of this compound, featuring bromine and iodine atoms at different positions on the aniline ring, theoretically presents opportunities for differential reactivity in various cross-coupling reactions. The amino group also serves as a handle for a wide array of chemical transformations. This combination of functionalities would, in principle, make it a candidate for DOS.
However, the scientific literature has not yet reported the application of this specific aniline derivative in such a capacity. While numerous studies describe the use of other substituted anilines as building blocks for combinatorial libraries and in DOS, this compound has not been featured in these reports.
Below is a hypothetical representation of how a substituted aniline could be used in a diversity-oriented synthesis, illustrating the general strategy. This does not represent actual research conducted with this compound.
Hypothetical Library Generation from a Substituted Aniline Scaffold
| Scaffold | Reaction Type | Potential Reagents (Building Blocks) | Resulting Molecular Diversity |
|---|---|---|---|
| Substituted Aniline | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Variation in Aryl/Heteroaryl Substituents |
| Sonogashira Coupling | Terminal Alkynes | Introduction of Alkynyl Moieties | |
| Buchwald-Hartwig Amination | Various Amines | Diverse Amine Functionalities |
Further research would be required to explore the potential of this compound as a viable starting material for the development of molecular libraries and to establish reaction protocols that leverage its unique substitution pattern for the generation of chemical diversity. At present, no such research is available.
Computational and Theoretical Chemistry Studies on 2 Bromo 5 Iodo 4 Methylaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2-Bromo-5-iodo-4-methylaniline
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of this compound. These calculations can determine the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties. Key aspects investigated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
From these fundamental calculations, a range of reactivity descriptors can be derived. These descriptors quantify the molecule's propensity to participate in various chemical reactions. For instance, the distribution of electrostatic potential on the molecular surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. Theoretical calculations on related bromoaniline systems have successfully supported experimental findings by elucidating electronic transitions and energy gaps.
Table 1: Common Quantum Chemical Reactivity Descriptors
| Descriptor | Symbol | Significance for this compound |
| HOMO Energy | EHOMO | Represents the ability to donate an electron; higher energy indicates a better electron donor. |
| LUMO Energy | ELUMO | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; Indicates chemical reactivity and stability. |
| Ionization Potential | IP | The energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity | EA | The energy released when an electron is added (approximated as -ELUMO). |
| Global Hardness | η | (IP - EA) / 2; Measures resistance to change in electron distribution. |
| Global Softness | S | 1 / (2η); The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity | χ | (IP + EA) / 2; Measures the power of an atom to attract electrons to itself. |
These descriptors provide a quantitative basis for predicting the molecule's behavior in electrophilic and nucleophilic substitution reactions, which are common for substituted anilines.
Molecular Dynamics Simulations and Conformational Analysis of this compound Derivatives
While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to understand the physical movements and conformational flexibility of molecules over time. For derivatives of this compound, MD simulations can provide crucial insights into how they interact with their environment, such as solvents or biological macromolecules.
Conformational analysis is a key component of these studies. It involves identifying the most stable three-dimensional arrangements (conformations) of a molecule. The substituents on the aniline (B41778) ring (bromo, iodo, methyl, and amino groups) can rotate around their single bonds, leading to various spatial arrangements. Computational methods can calculate the potential energy associated with these rotations, allowing for the identification of low-energy, stable conformers. This information is vital because the specific conformation of a molecule can significantly influence its biological activity and physical properties. For example, X-ray crystal structure analysis of the related isomer, 5-bromo-4-iodo-2-methylaniline, reveals details about its solid-state conformation and intermolecular interactions, such as hydrogen bonding. Such experimental data is invaluable for validating and refining the force fields used in MD simulations.
Predictive Modeling of Synthetic Outcomes and Selectivity for this compound Reactions
Predictive modeling in chemistry uses computational algorithms and statistical methods to forecast the outcomes of chemical reactions, including product yields and selectivity. For a polysubstituted aromatic compound like this compound, predicting the regioselectivity of further substitution reactions (e.g., nitration, acylation) can be challenging.
Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of predictive modeling, can be developed to correlate the structural or physicochemical properties of reactants with a specific outcome. In the context of synthesis, this could be a Quantitative Structure-Selectivity Relationship (QSSR) model. By building a model based on experimental data from similar aniline derivatives, one could predict which position on the this compound ring is most likely to react under specific conditions. These models often use descriptors derived from quantum chemical calculations (see section 5.1) to parameterize the electronic and steric effects that govern reaction pathways. While powerful, the accuracy of QSAR models is highly dependent on the quality of the input data and the model's "domain of applicability"—the chemical space for which it can make reliable predictions.
In Silico Screening and Virtual Library Design Based on this compound Scaffolds
The molecular structure of this compound can serve as a scaffold or starting point for designing new molecules with desired properties, particularly in medicinal chemistry. In silico (computer-based) screening allows researchers to evaluate vast numbers of virtual compounds much more rapidly and cost-effectively than through traditional laboratory synthesis and testing.
The process begins with the design of a virtual library—a collection of related but distinct structures generated by systematically modifying the core scaffold. For the this compound scaffold, modifications could involve substituting the amino group or replacing the bromine and iodine atoms with other functional groups.
Table 2: Example of a Virtual Library Design from a this compound Scaffold
| Scaffold Position | R1 (Modification at Amino Group) | R2 (Modification at Bromo Position) | R3 (Modification at Iodo Position) |
| Parent Scaffold | -NH2 | -Br | -I |
| Derivative 1 | -NH-Acetyl | -Cl | -I |
| Derivative 2 | -NH-SO2CH3 | -Br | -CF3 |
| Derivative 3 | -N(CH3)2 | -F | -CN |
| Derivative 4 | -NH-Benzoyl | -Br | -OCH3 |
Once a virtual library is created, these compounds are screened against a specific biological target (e.g., a protein receptor or enzyme) using molecular docking simulations. These simulations predict how strongly each virtual compound might bind to the target, and in what orientation. Compounds with high predicted binding affinity are identified as "hits" and prioritized for actual chemical synthesis and further in vitro testing. This approach significantly streamlines the early stages of drug discovery.
Advanced Spectroscopic and Analytical Methodologies for the Study of 2 Bromo 5 Iodo 4 Methylaniline
High-Resolution NMR Spectroscopy for Elucidating Complex Structures Derived from 2-Bromo-5-iodo-4-methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a typical derivative, the aromatic protons would appear as distinct signals, with their chemical shifts and coupling constants (J-values) being highly informative. For the parent compound, this compound, two singlets would be expected in the aromatic region, corresponding to the protons at C3 and C6. The methyl protons would typically appear as a singlet in the upfield region, while the amine (-NH₂) protons would present as a broad singlet, the position of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment. Carbons attached to electronegative halogens (bromine and iodine) or the nitrogen atom will have characteristic chemical shifts. For instance, the carbon atom bonded to bromine (C-Br) and the one bonded to iodine (C-I) would resonate at distinct positions, helping to confirm the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (C3-H) | ~7.5-7.8 | s |
| Aromatic-H (C6-H) | ~6.5-6.8 | s |
| -NH₂ | Variable (broad) | s |
| -CH₃ | ~2.2-2.4 | s |
Note: Data are predictive and based on general principles for similar structures. Actual values may vary based on solvent and experimental conditions.
Multi-dimensional NMR Techniques for Assignment of this compound Derivatives
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret unambiguously. In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks. It is particularly useful in derivatives where the aromatic protons are coupled, allowing for the tracing of spin systems through the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning carbon resonances based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure.
By combining these multi-dimensional experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for even highly complex derivatives of this compound can be achieved. researchgate.net
Solid-State NMR Applications in Studying this compound Polymorphs
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-State NMR (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique for identifying and characterizing polymorphs. europeanpharmaceuticalreview.comresearchgate.net Unlike solution-state NMR, ssNMR provides information about the local environment of atoms in the solid state. nih.govsemanticscholar.org
Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in intermolecular interactions and molecular conformation lead to variations in the chemical shifts observed in ssNMR spectra, particularly for ¹³C and ¹⁵N nuclei. nih.gov Magic-angle spinning (MAS) is a key technique used in ssNMR to average out anisotropic interactions, resulting in sharper spectral lines and higher resolution. semanticscholar.org
ssNMR can be used to:
Identify and differentiate polymorphs: Each polymorphic form will produce a unique ssNMR spectrum. researchgate.net
Quantify mixtures of polymorphs: The technique can determine the relative amounts of different polymorphs in a mixed sample. europeanpharmaceuticalreview.combruker.com
Study molecular dynamics: ssNMR can provide insights into molecular motion and dynamic disorder within the crystal lattice. nih.gov
The combination of ssNMR with techniques like X-ray powder diffraction provides a comprehensive understanding of the polymorphic landscape of compounds like this compound. researchgate.net
Advanced Mass Spectrometry Techniques for Structural Confirmation and Reaction Pathway Analysis of this compound
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve the loss of the halogen atoms (bromine and iodine) and the methyl group. The characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum. Studying these fragmentation patterns helps to confirm the identity of the compound and can be used to differentiate it from its isomers.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. The molecular formula of this compound is C₇H₇BrIN.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇⁷⁹Br¹²⁷IN |
| Calculated Monoisotopic Mass | 310.8806 |
| Observed Mass (Hypothetical) | 310.8804 |
By comparing the measured exact mass to the calculated mass for the proposed formula, HRMS provides definitive confirmation of the elemental composition, a crucial step in structural verification.
X-ray Crystallography and Single Crystal Diffraction Studies for Elucidating Molecular Architectures Involving this compound
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms within the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.
Such studies are crucial for understanding how molecules pack in the solid state, which influences physical properties like melting point and solubility. For derivatives of this compound, crystallography can confirm the molecular structure, establish stereochemistry, and reveal the supramolecular architecture formed through intermolecular forces like hydrogen bonding and halogen bonding.
Table 3: Representative Crystal Data for an Isomer, 5-Bromo-4-iodo-2-methylaniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇BrIN |
| Formula Weight | 311.94 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 26.831 (5) |
| b (Å) | 5.3920 (11) |
| c (Å) | 12.217 (2) |
| β (°) | 98.05 (3) |
| Volume (ų) | 1750.1 (6) |
| Z | 8 |
Data obtained from the crystallographic study of the isomer 5-Bromo-4-iodo-2-methylaniline. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Monitoring Functional Group Transformations of this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound. These methods are particularly useful for real-time monitoring of reactions involving its key functional groups: the primary amine (-NH₂), the substituted aromatic ring, and the carbon-halogen bonds (C-Br and C-I).
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency, making it possible to identify its presence and chemical environment. For this compound, the primary amine group is a key diagnostic feature. It typically displays two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The N-H bending vibration (scissoring) is expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com
The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the positions of strong C-H out-of-plane bending bands between 690 and 900 cm⁻¹.
The carbon-halogen bonds are also IR-active. The C-Br stretching vibration is anticipated in the 500-690 cm⁻¹ range, while the C-I stretch, involving a heavier atom, occurs at an even lower frequency, typically between 485-610 cm⁻¹. spectroscopyonline.com These low-wavenumber signals are intense and can serve as clear markers for the halogen substituents. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While N-H and C-H stretches are also visible in Raman spectra, aromatic ring vibrations often produce particularly strong and sharp signals, making it an excellent technique for studying the aromatic core. The symmetric "ring breathing" vibration, typically near 1000 cm⁻¹, is often prominent. Furthermore, C-Br and C-I bonds, which involve highly polarizable atoms, tend to yield strong Raman signals at their characteristic low-frequency stretching vibrations, confirming the presence of these halogens. aps.org
Monitoring Functional Group Transformations: The true power of these techniques lies in monitoring reactions. For instance, in a diazotization reaction where the -NH₂ group is converted to a diazonium salt (-N₂⁺), FTIR and Raman spectroscopy would show the disappearance of the characteristic N-H stretching and bending vibrations. This provides a direct method to track the consumption of the starting material. Similarly, if a subsequent reaction involves the displacement of one of the halogen atoms, the corresponding C-Br or C-I stretching peak would diminish or disappear, while new peaks corresponding to the new functional group would emerge. This allows for in-situ monitoring of reaction kinetics and endpoint determination.
Interactive Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 | Medium (IR), Weak (Raman) |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | 1580 - 1650 | Medium-Strong (IR) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) | 1450 - 1600 | Strong |
| Aromatic Ring | Ring Breathing | Weak/Variable | ~1000 | Strong (Raman) |
| Alkyl (-CH₃) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium |
| Halogen (C-Br) | C-Br Stretch | 500 - 690 | 500 - 690 | Strong |
Chromatographic Methodologies (HPLC, GC) for Purity Assessment and Reaction Monitoring in this compound Synthesis
Chromatographic techniques are indispensable for separating and quantifying components in a mixture, making them essential tools for monitoring the progress of a synthesis and assessing the purity of the final product, this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound due to its relatively nonpolar, aromatic nature. A typical setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity.
For reaction monitoring, a small aliquot of the reaction mixture can be periodically injected into the HPLC system. The chromatogram would show distinct peaks for reactants, intermediates, the final product, and any by-products. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product over time, the reaction's progress and conversion rate can be accurately determined. oup.com
For purity assessment, a solution of the final, isolated product is analyzed. The area of the main product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. A well-developed method can separate the target compound from structurally similar impurities, such as isomers or starting materials like 4-methylaniline. A photodiode array (PDA) or UV detector is commonly used, with detection wavelengths typically set between 200 and 280 nm to capture the aromatic absorbance. sielc.comrsc.org
Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like substituted anilines. The analysis is typically performed using a capillary column with a nonpolar or mid-polarity stationary phase, such as one based on 5% phenyl-polydimethylsiloxane (e.g., Rxi-5MS). nih.gov
In reaction monitoring, GC can provide rapid separation of components. For purity assessment of this compound, GC is highly effective at detecting volatile impurities. Due to the presence of nitrogen and halogen atoms, a highly selective and sensitive detector is often preferred over a standard flame ionization detector (FID). A nitrogen-phosphorus detector (NPD) offers excellent selectivity for nitrogen-containing compounds like anilines. epa.gov Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) provides both high sensitivity and definitive identification of the main peak as this compound and allows for the structural elucidation of any impurities based on their mass spectra. nih.govnih.gov
Interactive Table 2: Typical Chromatographic Conditions for Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Technique | Reversed-Phase (RP-HPLC) | Capillary GC |
| Stationary Phase / Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm | 5% Phenyl Polydimethylsiloxane (e.g., Rxi-5MS), 30 m x 0.25 mm x 0.25 µm |
| Mobile Phase / Carrier Gas | Isocratic or gradient elution with Acetonitrile and Water (with buffer, e.g., 0.1% H₂SO₄ or acetate) | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Temperature | Column oven at ambient or slightly elevated temperature (e.g., 25-40 °C) | Temperature program, e.g., start at 100 °C, hold 1 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| Detector | UV/Vis or Photodiode Array (PDA) at 230-270 nm | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Application | Purity assessment, reaction monitoring (quantification of non-volatile species) | Purity assessment (volatile impurities), reaction monitoring, impurity identification (with MS) |
Future Directions and Emerging Research Avenues for 2 Bromo 5 Iodo 4 Methylaniline
The unique structural characteristics of 2-bromo-5-iodo-4-methylaniline, featuring two distinct halogen atoms and an amino group on a substituted benzene (B151609) ring, position it as a versatile building block for future scientific exploration. The differential reactivity of the bromo and iodo substituents, coupled with the directing and functionalizable nature of the amino group, opens up numerous possibilities for advanced synthesis and application. Emerging research is poised to leverage this potential through the development of novel catalytic methods, the integration of computational tools, and its application in pioneering interdisciplinary fields.
Q & A
Q. Can this compound act as a ligand in transition-metal catalysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
